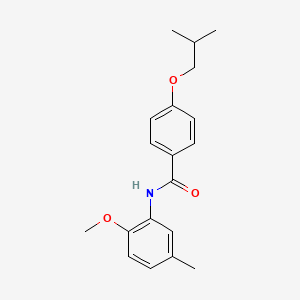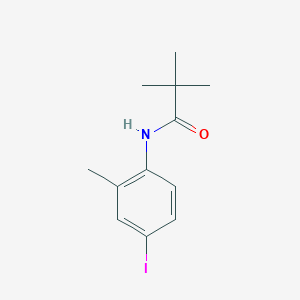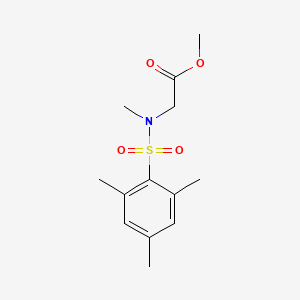![molecular formula C14H21Cl2NO2 B4407334 4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4407334.png)
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride
描述
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor signaling.
作用机制
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride 118,551 is a selective beta-2 adrenergic receptor antagonist. It binds to beta-2 adrenergic receptors and blocks the binding of endogenous ligands, such as epinephrine and norepinephrine. This prevents the activation of beta-2 adrenergic receptors and downstream signaling pathways, resulting in a decrease in physiological responses mediated by beta-2 adrenergic receptors.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have several biochemical and physiological effects in various experimental models. In vitro studies have demonstrated that this compound 118,551 can inhibit the relaxation of smooth muscle cells mediated by beta-2 adrenergic receptors. In vivo studies have shown that this compound 118,551 can decrease heart rate and blood pressure in response to beta-2 adrenergic receptor activation. Additionally, this compound 118,551 has been shown to have anti-inflammatory effects in various experimental models.
实验室实验的优点和局限性
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride 118,551 is a widely used tool in scientific research due to its selectivity for beta-2 adrenergic receptors and well-established synthesis method. However, it is important to note that this compound 118,551 has limitations in certain experimental models. For example, it may not be effective in blocking beta-2 adrenergic receptor signaling in certain tissues or experimental conditions.
未来方向
There are several future directions for the use of 4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride 118,551 in scientific research. One area of interest is the role of beta-2 adrenergic receptor signaling in the regulation of immune function. Another area of interest is the development of novel beta-2 adrenergic receptor antagonists with improved selectivity and efficacy. Additionally, the use of this compound 118,551 in combination with other drugs or experimental interventions may provide new insights into the physiological and biochemical effects of beta-2 adrenergic receptor signaling.
Conclusion:
In conclusion, this compound 118,551 is a selective beta-2 adrenergic receptor antagonist that is widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor signaling. Its well-established synthesis method and selectivity for beta-2 adrenergic receptors make it a valuable tool in experimental models. However, it is important to consider its limitations in certain experimental conditions. Further research into the role of beta-2 adrenergic receptor signaling and the development of novel beta-2 adrenergic receptor antagonists may provide new insights into the regulation of physiological processes.
科学研究应用
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine hydrochloride 118,551 is widely used in scientific research to study the physiological and biochemical effects of beta-2 adrenergic receptor signaling. It is commonly used as a tool to selectively block beta-2 adrenergic receptors in vitro and in vivo. This allows researchers to study the specific effects of beta-2 adrenergic receptor signaling on various physiological processes, such as heart rate, blood pressure, and smooth muscle relaxation.
属性
IUPAC Name |
4-[2-(6-chloro-2,3-dimethylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-11-3-4-13(15)14(12(11)2)18-10-7-16-5-8-17-9-6-16;/h3-4H,5-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVLRUQALCMGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OCCN2CCOCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(pentanoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B4407258.png)

![methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate](/img/structure/B4407272.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4407274.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407301.png)

![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B4407313.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407335.png)
![2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B4407337.png)
![2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)
![4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407351.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B4407358.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407365.png)